molecular formula C24H25N5O3 B6436874 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2548978-26-1

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6436874
CAS No.: 2548978-26-1
M. Wt: 431.5 g/mol
InChI Key: JKTPDKRJNDUNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[4,3-b]pyridine scaffold fused with a quinazolinone moiety via a piperidinyl linker. The quinazolinone group is substituted with a methoxy group at position 7, while the pyranopyridine core carries a carbonitrile substituent at position 2. The compound’s synthesis likely involves multi-step reactions, possibly leveraging one-pot methodologies or reductive amination, as seen in analogous compounds .

Properties

IUPAC Name

2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-31-19-2-3-20-22(11-19)26-15-29(24(20)30)13-16-4-7-28(8-5-16)23-17(12-25)10-18-14-32-9-6-21(18)27-23/h2-3,10-11,15-16H,4-9,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTPDKRJNDUNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyranopyrazole Derivatives

  • Compound [1] (): 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile shares a pyrano-pyrazole scaffold but lacks the quinazolinone and piperidinyl groups. The presence of a methoxyphenyl substituent and a carbonitrile group highlights the role of electron-withdrawing groups in stabilizing the heterocyclic core. This compound was synthesized via a one-pot reaction, emphasizing efficiency in multi-component syntheses .

Pyrazolo-Pyridine Derivatives

  • Compound 7f (): Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate incorporates a pyrazolo[4,3-c]pyridine core with quinoline and ester substituents. The quinoline group may enhance π-π stacking interactions in biological targets, while the ester substituent impacts solubility. Analytical data (mp 248–251°C, elemental analysis) suggest higher crystallinity compared to carbonitrile-containing analogues .

Piperidinyl-Substituted Pyrido-Pyrimidinones

  • Compound 50e (): 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one shares the piperidinyl linker but replaces the quinazolinone with a pyridopyrimidinone scaffold. The dichlorobenzyl group likely enhances lipophilicity and receptor binding. Its synthesis via reductive amination (using NaBH(OAc)₃) underscores the utility of this method for introducing amine-containing substituents .

Physicochemical and Analytical Comparisons

Property Target Compound Compound [1] () Compound 7f () Compound 50e ()
Core Scaffold Pyrano[4,3-b]pyridine + quinazolinone Pyrano[2,3-c]pyrazole Pyrazolo[4,3-c]pyridine Pyrido[3,4-d]pyrimidinone
Key Substituents 7-Methoxy, carbonitrile, piperidinyl Methoxyphenyl, carbonitrile Quinoline, ester Dichlorobenzyl, pyrazolyl
Synthesis Yield Not reported Not reported 84% 43%
Melting Point (°C) Not reported Not reported 248–251 Yellow oil (no mp)

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, structural analogues provide insights:

  • Electron-Withdrawing Groups (): Carbonitrile and methoxy groups may enhance metabolic stability and binding affinity in kinase inhibitors or antimicrobial agents.
  • Piperidinyl Linkers (): Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Lumping Strategy for Structural Grouping ()

Compounds with shared scaffolds (e.g., pyrano-pyridines, pyrazolo-pyridines) may be "lumped" into surrogate categories for computational modeling. This approach simplifies SAR studies by grouping molecules with similar reactivity or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.